Technical Guide: 5-Bromo-8-methylquinoxaline Molecular Architecture & Synthesis
Technical Guide: 5-Bromo-8-methylquinoxaline Molecular Architecture & Synthesis
[1]
Executive Summary
5-Bromo-8-methylquinoxaline (CAS: 1360599-43-4) is a bicyclic heteroaromatic scaffold critical in the synthesis of advanced pharmacophores.[1] Characterized by a 1,4-diazanaphthalene core substituted at the peri-positions (5 and 8) of the carbocyclic ring, this molecule serves as a high-value intermediate for Suzuki-Miyaura cross-coupling reactions in the development of kinase inhibitors, particularly for targets involving ATP-binding pockets where steric constraints are paramount.[1]
This guide details the structural electronics, validated synthesis protocols, and handling procedures for this compound, designed for medicinal chemists and process engineers.
Structural Analysis & Electronic Properties[1]
Molecular Geometry and Numbering
The quinoxaline core consists of a benzene ring fused to a pyrazine ring. The "5,8-disubstitution" pattern is significant because it places substituents at the "pseudo-para" positions of the carbocyclic ring, flanking the bridgehead carbons.
-
Formula:
-
Symmetry: The molecule belongs to the
point group (planar). -
Electronic Push-Pull:
-
8-Methyl Group (+I Effect): Acts as a weak activator, increasing electron density primarily at the ortho (C7) and para (C5) positions relative to itself.
-
5-Bromo Group (-I, +M Effect): The bromine atom provides a handle for transition-metal catalyzed cross-coupling.[1] Its position is electronically reinforced by the directing effect of the methyl group during synthesis.
-
Predicted NMR Signature[1]
-
NMR (400 MHz,
):-
Pyrazine Ring (H2, H3): Two doublets or a singlet (if overlapping) in the downfield region
8.8–8.9 ppm, characteristic of electron-deficient heteroaromatic protons. -
Benzene Ring (H6, H7): An AB quartet system. The proton ortho to the methyl (H7) and ortho to the bromine (H6) will appear as doublets around
7.5–7.8 ppm. -
Methyl Group: A sharp singlet at
2.7–2.8 ppm.
-
Synthesis Protocols
Primary Route: Regioselective Bromination
The most robust industrial route utilizes the electronic directing effects of 5-methylquinoxaline to install the bromine atom at the 8-position.
Reaction Logic:
The 5-methyl substituent directs electrophilic aromatic substitution to the para position (C8). While N-bromosuccinimide (NBS) is often associated with radical bromination (benzylic), in polar aprotic solvents like acetonitrile without light/initiators, it serves as a source of electrophilic bromine (
Protocol: Bromination of 5-Methylquinoxaline
Reagents:
-
5-Methylquinoxaline (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (2.3 eq)
-
Acetonitrile (ACN) (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 5-methylquinoxaline (e.g., 9.50 g) and dissolve in anhydrous acetonitrile (80 mL). Ensure the system is under an inert atmosphere (
). -
Addition: Add NBS (27.0 g) portion-wise at room temperature to control the exotherm.
-
Reaction: Heat the mixture to 60 °C and stir for 16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material (
shift). -
Work-up:
-
Purification: Wash the filtrate with brine (
mL), dry over , and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient) if necessary.
Yield: ~41% (Brown solid).[3]
Visualization: Synthesis Pathway
Caption: Electrophilic aromatic substitution pathway showing the para-directing influence of the methyl group.
Medicinal Chemistry Applications
Scaffold Utility
5-Bromo-8-methylquinoxaline is a "privileged structure" in drug discovery.[1] The bromine atom at C5 is a versatile handle for Suzuki-Miyaura , Buchwald-Hartwig , or Stille couplings, allowing researchers to extend the carbon skeleton into the ATP-binding cleft of kinase enzymes.[1]
SAR Logic (Structure-Activity Relationship)[1]
-
Lipophilicity: The methyl group increases LogP (Predicted ~2.58), improving membrane permeability compared to the unsubstituted analog.
-
Steric Clashes: The 5,8-substitution pattern creates a wide "bay" region, often exploited to lock the conformation of the molecule when bound to a receptor.
Visualization: Functionalization Map
Caption: Functional derivatization map highlighting the pharmacophore potential of the scaffold.[1]
Physical & Safety Data
| Property | Value | Source |
| CAS Number | 1360599-43-4 | ChemicalBook [1] |
| Molecular Formula | PubChem | |
| Molecular Weight | 223.07 g/mol | ChemScene [2] |
| Appearance | Brown Solid | Experimental [1] |
| LogP (Predicted) | 2.58 | Fluorochem [3] |
| H-Bond Acceptors | 2 (Pyrazine N) | - |
Safety Hazards (GHS):
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
Handling: Use standard PPE (Nitrile gloves, safety goggles) and operate within a fume hood.
References
-
ChemicalBook. (n.d.). 5-Bromo-8-methylquinoxaline Synthesis and Properties. Retrieved from
-
ChemScene. (n.d.). Product Data: 5-Bromo-8-methylquinoxaline.[1][2][3][4] Retrieved from
-
Fluorochem. (n.d.). Safety Data Sheet: 5-Bromo-8-methylquinoxaline. Retrieved from
-
BenchChem. (2025).[8] Application Notes: Quinoline and Quinoxaline Derivatives in Medicinal Chemistry. Retrieved from
Sources
- 1. Showing Compound 5-Methylquinoxaline (FDB011188) - FooDB [foodb.ca]
- 2. chemscene.com [chemscene.com]
- 3. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
